molecular formula C19H18F3N3OS B2406260 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034372-99-9

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2406260
CAS No.: 2034372-99-9
M. Wt: 393.43
InChI Key: UPCQKZRBNJXMGO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS/c1-12-17(16-8-5-11-27-16)13(2)25(24-12)10-9-23-18(26)14-6-3-4-7-15(14)19(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCQKZRBNJXMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16F3N3S
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 1369007-84-0

Structural Features

The compound features:

  • A thiophene ring that contributes to its electronic properties.
  • A pyrazole moiety that is known for diverse biological activities.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.

The biological activity of this compound involves several potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It could interact with various receptors, altering signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, possibly through disruption of bacterial cell membranes or inhibition of critical metabolic processes.

Structure-Activity Relationships (SAR)

Recent research has explored the SAR of similar compounds, highlighting the importance of the following structural elements:

Structural FeatureBiological Activity
Thiophene RingEnhances interaction with biological targets
Pyrazole GroupExhibits anti-inflammatory and analgesic effects
Trifluoromethyl GroupIncreases potency and selectivity

Antimicrobial Activity

A study examining various derivatives of pyrazole compounds found that those with thiophene substitutions exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that related compounds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The mechanism likely involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the trifluoromethyl group appears to enhance its efficacy in targeting cancer cells .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound:

Biological ActivityObserved EffectsReference
AntibacterialSignificant against multiple strains
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cell lines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of 422.5 g/mol. Its structure features a pyrazole ring, a thiophene moiety, and a trifluoromethyl group, contributing to its unique chemical behavior and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel pyrazole derivatives that showed significant activity against various cancer cell lines, including breast and liver cancers. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that it exhibits antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of the thiophene ring enhances its interaction with bacterial membranes, leading to increased permeability and cell death .

Pesticidal Activity

This compound has shown potential as a pesticide. Research has indicated that derivatives containing similar structural motifs can act as effective herbicides or insecticides by disrupting specific biological pathways in pests .

Polymer Development

In material science, this compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique functional groups allow for the development of materials with enhanced thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Synthesis and Anticancer Evaluation Investigated the anticancer properties of pyrazole derivativesIdentified significant cytotoxicity against cancer cells; potential for drug development
Antimicrobial Activity Assessment Evaluated antibacterial effects against common pathogensDemonstrated effective inhibition of bacterial growth; suggests utility in pharmaceutical formulations
Pesticidal Efficacy Explored the herbicidal properties of related compoundsFound effective against certain weed species; indicates potential for agricultural use

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, coupling pyrazole-thiol derivatives with chloroethyl intermediates in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ at room temperature . Optimization involves adjusting reaction time, solvent choice (e.g., pyridine for benzamide formation), and stoichiometric ratios of reagents to minimize side products . Purification often employs column chromatography or recrystallization.

Q. What analytical techniques are essential for confirming the structure and purity of the compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and connectivity (e.g., distinguishing pyrazole protons at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what challenges arise during refinement?

Single-crystal X-ray diffraction provides precise bond lengths and angles, especially for flexible moieties like the ethyl linker between pyrazole and benzamide. SHELX software is widely used for refinement, but challenges include modeling disorder in trifluoromethyl groups or thiophene rings. Hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking observed in crystal packing can influence stability and reactivity . For example, intermolecular C–H⋯F interactions may stabilize the trifluoromethyl group .

Q. How can structure-activity relationship (SAR) studies investigate substituent impacts on biological activity?

SAR studies involve systematic variation of substituents (e.g., replacing thiophene with furan or altering the trifluoromethyl position) and testing against biological targets. For instance:

  • Thiophene vs. Phenyl : Thiophene’s electron-rich structure may enhance binding to hydrophobic enzyme pockets .
  • Trifluoromethyl Group : Its electronegativity improves metabolic stability and membrane permeability . Assays like enzyme inhibition (e.g., PFOR enzyme targeting) or cytotoxicity screens (e.g., MTT assays) quantify activity changes .

Q. What strategies address conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Solutions include:

  • Standardized Protocols : Replicate studies under controlled conditions (e.g., identical solvent/DMSO concentrations).
  • Comparative SAR : Test analogs (e.g., nitrobenzamide vs. trifluoromethyl derivatives) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like dosage or exposure time.

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to targets like PFOR enzyme or kinase domains. The InChI key facilitates 3D structure retrieval for simulations . Key steps:

  • Ligand Preparation : Assign partial charges to the trifluoromethyl group and optimize geometry.
  • Binding Site Analysis : Identify hydrophobic pockets compatible with thiophene/trifluoromethyl moieties.
  • Free Energy Calculations : Predict binding affinity (ΔG) using MM/GBSA methods .

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